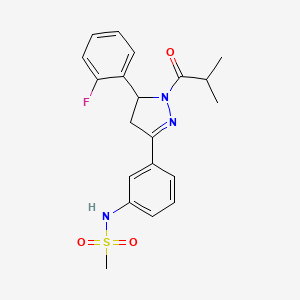

N-(3-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

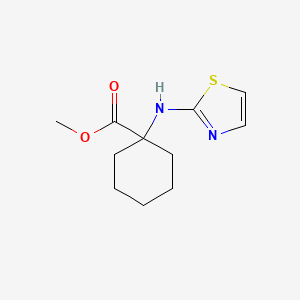

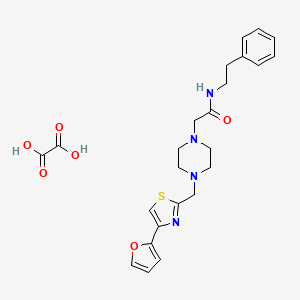

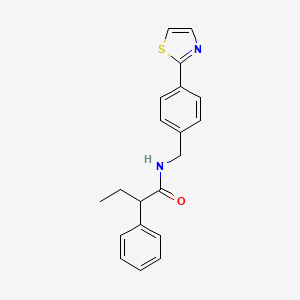

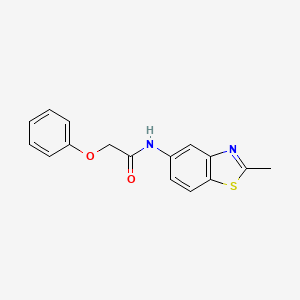

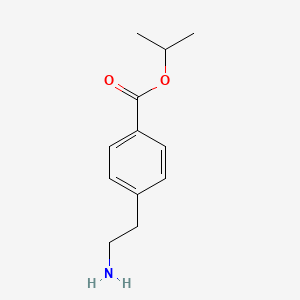

This compound is a sulfonamide, which is an organic compound containing the functional group -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics. The presence of the pyrazole ring, a five-membered ring with two nitrogen atoms, could also confer certain chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the sulfonamide group. The fluorophenyl group is also a significant component of the molecule .Chemical Reactions Analysis

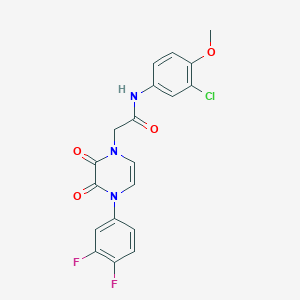

As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could participate in nucleophilic substitution reactions, or the sulfonamide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the fluorophenyl group could contribute to the compound’s lipophilicity .Scientific Research Applications

Catalytic Asymmetric Synthesis

The compound has been utilized in catalytic asymmetric synthesis processes. For example, the chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to in situ generated cyclic N-acyliminiums enables metal-free access to sulfone and fluorine-containing quaternary stereocenters in biorelevant isoindolinones with excellent stereoselectivities. This process highlights the compound's role in constructing complex molecules with precise stereochemistry, which is crucial for developing pharmaceuticals and natural product synthesis (Bhosale et al., 2022).

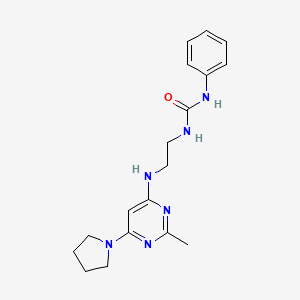

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their potential as HMG-CoA reductase inhibitors. This class of compounds is crucial for developing statin drugs, which are widely used to lower cholesterol levels in individuals with cardiovascular disease risk. The synthesis and biological evaluation of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted derivatives demonstrate the compound's versatility in generating biologically active molecules (Watanabe et al., 1997).

Antiproliferative Activities

The antiproliferative activities of pyrazole-sulfonamide derivatives have been investigated, showcasing the compound's potential in cancer research. Derivatives designed and synthesized from the base compound demonstrated cell-selective effects against rat brain tumor cells and showed broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin. This indicates the compound's utility in developing new anticancer agents (Mert et al., 2014).

COX-2 Inhibition

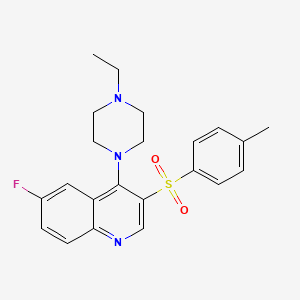

The compound's derivatives have been explored for their COX-2 inhibitory activity, crucial for developing anti-inflammatory drugs. The effect of the methanesulfonamide group on COX-2 inhibitory activity has been described, with certain placements of this group yielding potent and selective COX-2 inhibitors. This research contributes to the development of safer and more effective anti-inflammatory medications (Singh et al., 2004).

Insecticidal Activity

The synthesis and insecticidal activity of novel pyrazole methanesulfonates have been studied, indicating the compound's potential in agrochemical research. Pyrazole carboxamide methanesulfonates demonstrated insecticidal activity with low levels of acute mammalian toxicity, suggesting their use in developing environmentally friendly pest control solutions (Finkelstein & Strock, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(16-9-4-5-10-17(16)21)12-18(22-24)14-7-6-8-15(11-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZKCVOSBMVBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)